

(Chloromethyl)cyclopropane molecular geometry and bond angles

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Compound of Interest

Compound Name: (Chloromethyl)cyclopropane

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An In-Depth Technical Guide on the Molecular Geometry and Bond Angles of
(Chloromethyl)cyclopropane

Introduction

(Chloromethyl)cyclopropane (C_4H_7Cl) is a halogenated cycloalkane of significant interest in organic synthesis and structural chemistry.[1][2][3][4] Its unique structural properties, arising from the strained three-membered ring, influence its reactivity and conformational preferences. This technical guide provides a detailed analysis of the molecular geometry and bond angles of **(Chloromethyl)cyclopropane**, based on experimental data from gas-phase electron diffraction and microwave spectroscopy, supplemented by computational calculations. The document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this molecule's structural parameters.

Molecular Geometry and Conformation

The molecular structure of **(Chloromethyl)cyclopropane** is characterized by a cyclopropyl ring attached to a chloromethyl group. Due to rotation around the C-C single bond connecting the ring to the substituent, the molecule can exist in different conformations. Experimental studies have shown that **(Chloromethyl)cyclopropane** predominantly exists in a gauche conformation in the gas phase at 45°C.[5] Vibrational and enthalpy studies in the liquid phase at room temperature support this, indicating a relative abundance of 95% gauche and 5% cis conformers.[6]

A gas-phase electron diffraction study has provided precise measurements of the bond lengths and angles for the dominant gauche conformer.^[5] These structural parameters are summarized in the table below.

Quantitative Structural Data

The following table presents the key bond lengths and angles for the gauche conformer of **(Chloromethyl)cyclopropane** as determined by gas-phase electron diffraction.^[5]

Parameter	Description	Value (with 2 σ uncertainty)
Bond Lengths (r)		
r(C-C)	Average C-C bond length in the cyclopropane ring	1.519 (3) Å
r(C-Cl)	Carbon-Chlorine bond length	1.798 (5) Å
r(C-H)	Average Carbon-Hydrogen bond length	1.087 (9) Å
Bond Angles (\angle)		
\angle C-C-C (exocyclic)	Angle involving the exocyclic carbon	117.2 (9)°
\angle C-C-Cl	Angle of the chloromethyl group	112.6 (7)°
\angle C-C-H (ring)	Angle of a hydrogen attached to the ring	116.0 (1.5)°
\angle C-C-H (CH ₂ Cl)	Angle of a hydrogen in the chloromethyl group	110.3 (3.2)°
Torsional Angle (τ)		
τ (gauche)	Torsional angle relative to the C-Cl bond eclipsing the ring	116.0 (3.8)°

Experimental Protocols

The determination of the precise molecular geometry of **(Chloromethyl)cyclopropane** relies on sophisticated experimental techniques capable of probing molecular structures in the gas phase. The primary methods cited are Gas-Phase Electron Diffraction (GED) and Microwave (MW) Spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules.^{[7][8][9]}

Methodology:

- **Sample Introduction:** A gaseous sample of the molecule is introduced into a high-vacuum chamber.
- **Electron Beam Interaction:** A high-energy beam of electrons is fired through the gas.
- **Scattering:** The electrons are scattered by the electrostatic potential of the atoms in the molecules. This scattering process creates a diffraction pattern.
- **Pattern Detection:** The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).
- **Data Analysis:** The intensity of the scattered electrons is measured as a function of the scattering angle. This information is mathematically transformed to generate a radial distribution curve.
- **Structure Refinement:** The radial distribution curve provides information about the interatomic distances within the molecule. By fitting a theoretical model of the molecular geometry to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.^{[7][8]}

For **(Chloromethyl)cyclopropane**, the GED study indicated the predominance of the gauche conformer and provided the detailed structural parameters listed in Table 1.^[5]

Microwave (MW) Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.^{[10][11][12]} This technique is highly sensitive to the molecule's moments of inertia, from which its geometry can be derived with high precision.

Methodology:

- **Sample Preparation:** The sample must be in the gas phase at low pressure to avoid intermolecular interactions that would hinder molecular rotation.^[10]
- **Microwave Radiation:** The gaseous sample is irradiated with microwave radiation over a range of frequencies.
- **Absorption and Transition:** Molecules with a permanent dipole moment can absorb microwave photons, causing a transition to a higher rotational energy state.^[10]
- **Spectrum Generation:** A spectrum is generated by plotting the absorption intensity versus the frequency of the microwave radiation.
- **Data Analysis:** The frequencies of the absorption lines in the rotational spectrum are used to calculate the molecule's rotational constants (A, B, C).
- **Structure Determination:** The rotational constants are directly related to the principal moments of inertia of the molecule. By analyzing the rotational constants for several isotopic variants of the molecule (isotopologues), the positions of the atoms and thus the complete molecular structure can be determined with very high accuracy.^[13]

In the case of **(Chloromethyl)cyclopropane**, microwave spectroscopy has been used to study its conformational properties and structure, complementing the findings from electron diffraction.^{[5][14]}

Structural Visualization

The following diagram illustrates the molecular structure of the dominant gauche conformer of **(Chloromethyl)cyclopropane**, highlighting key bond angles.

Caption: Molecular geometry of the gauche conformer of **(Chloromethyl)cyclopropane**.

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